molecular formula C13H17N7O2 B6460547 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2549015-10-1

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine

Cat. No.: B6460547
CAS No.: 2549015-10-1
M. Wt: 303.32 g/mol
InChI Key: MNAZCCQFGFNJKD-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazinyl-azetidinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2/c1-19(11-16-12(21-2)18-13(17-11)22-3)9-7-20(8-9)10-6-14-4-5-15-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAZCCQFGFNJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate compound, which is then reacted with pyrazin-2-yl-azetidine under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine involves its ability to act as a coupling agent, facilitating the formation of amide and ester bonds. The triazine ring activates the carboxylic acid, allowing it to react with nucleophiles such as amines and alcohols. This process is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Uniqueness

4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a pyrazinyl-azetidinyl moiety. This structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Biological Activity

4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2C_{15}H_{19}N_{5}O_{2}, and it features a triazine core with methoxy and pyrazine substituents. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study conducted on similar triazine derivatives demonstrated pronounced antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, suggesting a strong potential for clinical applications in treating resistant infections .

Anticancer Activity

The compound's structural analogs have shown promise in anticancer research. For instance, studies on related compounds indicated their ability to induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of cell cycle progression. In vitro assays have demonstrated that certain derivatives can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that the compound could modulate receptor activity related to neurotransmission or cellular signaling pathways.

Case Studies

StudyFindings
Study 1Evaluated the antibacterial activity against MRSA; reported MIC values indicating strong efficacy.
Study 2Investigated anticancer properties in MCF-7 breast cancer cells; observed significant apoptosis induction.
Study 3Assessed the compound's effect on cell cycle regulation in various cancer lines; found G1 phase arrest.

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